molecular formula C13H9F3N2O2 B8790570 3-Phenoxy-5-(trifluoromethyl)picolinamide

3-Phenoxy-5-(trifluoromethyl)picolinamide

Cat. No. B8790570
M. Wt: 282.22 g/mol
InChI Key: AWKMBVZDPBKNJP-UHFFFAOYSA-N
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Patent
US08362037B2

Procedure details

3-Phenoxy-5-(trifluoromethyl)picolinonitrile (0.190 g, 0.719 mmol) was combined with 2 ml of sulfuric acid and agitated for 3 hours. Ice was added to the mixture, and the solution was basified with ammonium hydroxide solution. The resulting slurry was filtered and solids washed with water and dried in the air to afford 3-phenoxy-5-(trifluoromethyl)picolinamide (0.171 g, 84.3% yield) as a white solid.
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[C:9]([C:18]#[N:19])=[N:10][CH:11]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)[OH:21].[OH-].[NH4+]>>[O:1]([C:8]1[C:9]([C:18]([NH2:19])=[O:21])=[N:10][CH:11]=[C:12]([C:14]([F:17])([F:15])[F:16])[CH:13]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C(=NC=C(C1)C(F)(F)F)C#N
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
agitated for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Ice was added to the mixture
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
solids washed with water
CUSTOM
Type
CUSTOM
Details
dried in the air

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C(=NC=C(C1)C(F)(F)F)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.171 g
YIELD: PERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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